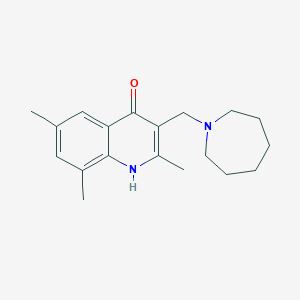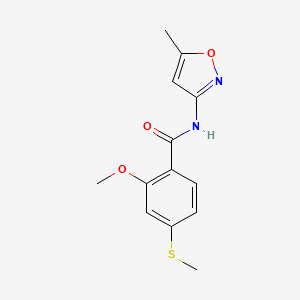
N-(4-carbamoylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a pyridine ring substituted at the 3-position with a carboxamide group and a phenyl ring substituted at the 4-position with a carbamoyl group
Wirkmechanismus
Target of Action
N-(4-carbamoylphenyl)pyridine-3-carboxamide, also known as N-[4-(aminocarbonyl)phenyl]nicotinamide, has been identified as a promising hit against Mycobacterium tuberculosis . This molecule is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG) .
Mode of Action
The compound inhibits M. tuberculosis growth in liquid cultures in a bacteriostatic manner . Mechanistic studies revealed that this compound is a prodrug and that its anti-mycobacterial activity requires AmiC-dependent hydrolysis . It further inhibits M. tuberculosis growth in macrophages by inducing autophagy .
Biochemical Pathways
The compound plays a pivotal role in NAD+ synthesis , notably contributing to redox reactions and energy production in cutaneous cells . Through diversified biochemical mechanisms, it is also known to influence human DNA repair and cellular stress responses .
Pharmacokinetics
It is known that the compound is a prodrug, which means it undergoes metabolic transformations in the body to become an active drug . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In macrophages, the compound was found to be as active as isoniazid, inhibiting M. tuberculosis growth in a bactericidal manner . It also inhibits M. tuberculosis growth in macrophages by inducing autophagy .
Action Environment
It is known that the compound’s anti-mycobacterial activity requires amic-dependent hydrolysis , suggesting that the presence and activity of this enzyme in the environment could influence the compound’s efficacy. More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemische Analyse
Biochemical Properties
N-(4-carbamoylphenyl)pyridine-3-carboxamide has been studied for its potential use against SARS-CoV-2 . The compound interacts with the SARS-coronavirus-2 main protease, which is essential for viral transcription and replication . The inhibitory potential of this compound against this main protease has been investigated using molecular docking, molecular dynamics simulation, and free binding energy calculations .
Cellular Effects
In terms of cellular effects, this compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to affect extracellular adenine nucleotide metabolism and the intracellular energy status in endothelial cells, shifting catabolite patterns toward the accumulation of extracellular inosine . This leads to increased permeability of lung endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the main protease of SARS-coronavirus-2 . The compound has been found to have the highest negative binding affinity among all standard drugs tested, indicating a strong inhibitory potential .
Temporal Effects in Laboratory Settings
It is known that the compound is rapidly phosphorylated by liver homogenate, with significant rates also reported in heart and kidneys’ homogenates .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it is known that administration of the compound in vivo results in accumulation of its monophosphate form in the liver, heart, skeletal muscle, and lung .
Metabolic Pathways
This compound is involved in the metabolism of nicotinamide, a form of vitamin B3 . It is an oxidized nicotinamide metabolite that has a carbonyl group at the fourth carbon of the nicotinamide ring .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by physiological factors such as flow distribution or specific transport mechanisms .
Subcellular Localization
It is known that not only erythrocytes but also other cell types are capable of phosphorylating the compound to form its monophosphate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)pyridine-3-carboxamide typically involves the reaction of 4-aminobenzamide with pyridine-3-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often employ automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-carbamoylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or carbamoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
N-(4-carbamoylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(3-bromophenyl)pyridine-3-carboxamide: This compound features a bromine atom instead of a carbamoyl group, which can significantly alter its chemical properties and biological activity.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has two pyridine rings and additional carboxamide groups, making it a more complex molecule with potentially different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(17)9-3-5-11(6-4-9)16-13(18)10-2-1-7-15-8-10/h1-8H,(H2,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDJVSAYGVZVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[1-(2,3-dimethoxybenzyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5583380.png)


![N-[(E)-(3-iodophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B5583399.png)
![2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]isoindole-1,3-dione](/img/structure/B5583405.png)

![3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5583421.png)
![methyl [1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]acetate](/img/structure/B5583422.png)
![2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5583427.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5583448.png)
![ethyl 3-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5583452.png)
![N-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5583460.png)
![2-[4-(2-FLUOROANILINO)-2-QUINAZOLINYL]PHENOL](/img/structure/B5583467.png)
![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5583469.png)
